![molecular formula C20H16Cl2N2O3 B3018025 N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 941909-75-7](/img/structure/B3018025.png)
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes, as seen in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is achieved by introducing various substituents to the benzene ring . These methods suggest that the synthesis of the compound would likely involve a multi-step process, including the formation of the pyridinecarboxamide core followed by the introduction of chloro and methoxy substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis, which provides unambiguous structural assignments . The crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides have been reported, showing various intermolecular interactions and hydrogen bonding modes . These findings suggest that the compound may also exhibit specific molecular interactions and conformations that could be studied using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the rearrangement of chlorinated pyrrolidin-2-ones to form 5-methoxylated 3-pyrrolin-2-ones . This indicates that the compound may also undergo rearrangement reactions under certain conditions, potentially leading to the formation of new structures with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, with a focus on their antioxidant activity . The melting temperatures of a series of N-(chlorophenyl)pyridinecarboxamides have been analyzed in relation to lattice energy and molecular symmetry . These studies provide a foundation for understanding the potential properties of the compound , such as its thermal stability and reactivity.
科学的研究の応用
Hydrogen Bonding and Structural Analysis
Research has shown that similar compounds exhibit intriguing hydrogen bonding and structural properties, crucial for designing anticonvulsant enaminones and understanding their interactions at the molecular level. For instance, studies on anticonvulsant enaminones have detailed the hydrogen bonding patterns and crystal structures, highlighting the significance of these interactions in the compounds' stability and bioactivity (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Applications
Compounds with similar structures have been explored for their antimicrobial potential, offering insights into designing new antimicrobial agents. Research on novel quinazolinone and thiazolidinone combinations has demonstrated significant in vitro antibacterial and antifungal activities, suggesting a promising avenue for developing new antimicrobial strategies (Desai, Dodiya, & Shihora, 2011).
Material Science and Polymer Research
In material science, investigations into novel polyamides with polyalicyclic cardo groups provide a glimpse into the applications of similar compounds in developing new materials. These studies focus on synthesizing and characterizing polyamides for potential use in various industrial applications, underscoring the versatility of these chemical frameworks (Hsiao, Yang, Chuang, & Lin, 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-27-18-9-8-14(21)11-17(18)23-19(25)15-6-4-10-24(20(15)26)12-13-5-2-3-7-16(13)22/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCJFYOHYXDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B3017942.png)
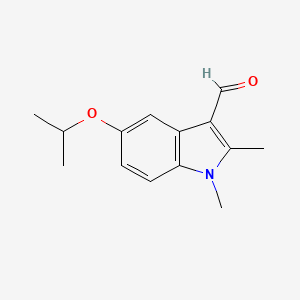
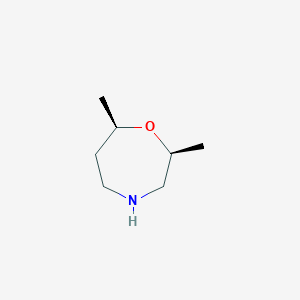
![Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017948.png)
![N-(2-chloro-4-methylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3017949.png)
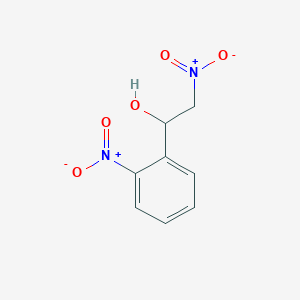
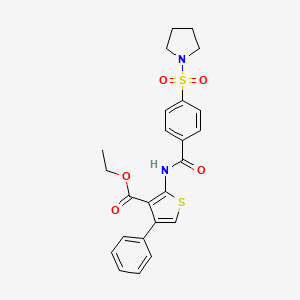
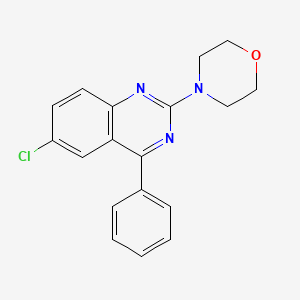
![6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3017954.png)
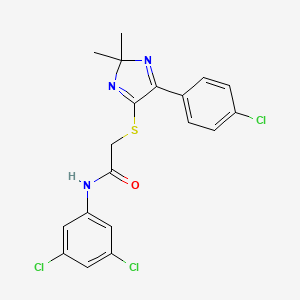
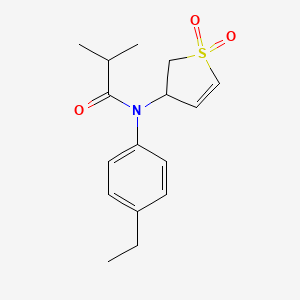
![2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide](/img/structure/B3017961.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid](/img/structure/B3017962.png)
![4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3017963.png)